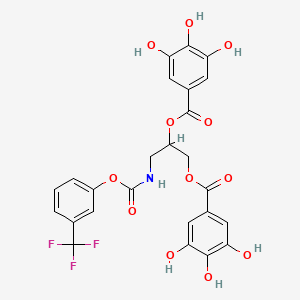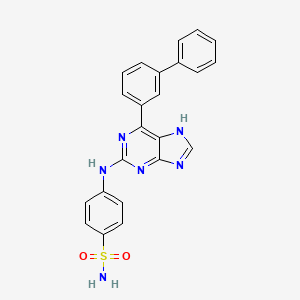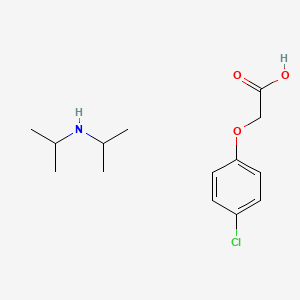
2-Propanamine, N-(1-methylethyl)-, (4-chlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CH-100 is a Chinese herbal medicine previously used in the treatment of human hepatitis C.
Aplicaciones Científicas De Investigación
Environmental and Health Impact Analysis
2-Propanamine, N-(1-methylethyl)-, (4-chlorophenoxy)acetate, commonly found in herbicides like 2,4-D and MCPA, has a significant impact on environmental and public health. Research has analyzed carcinogenic outcomes and potential mechanisms from exposure to these compounds, especially in the context of agricultural and residential applications. For instance, a study highlighted the widespread use of these herbicides and their potential association with increased risks of lymphohematopoietic cancers. However, the evidence does not support a genotoxic mode of action for these compounds. Intriguingly, while environmental exposures to these compounds are not sufficient to establish a causal relationship with cancers, genetic polymorphisms that heighten the risk of developing such conditions have been identified. The interaction between these polymorphisms and exposure to chlorophenoxy compounds, especially in occupational settings, remains largely unexplored, indicating a complex interplay between genetic factors and environmental exposure (von Stackelberg, 2013).
Trends in Herbicide Toxicity Studies
Furthermore, research has delved into the trends and gaps in studies concerning the toxicity of herbicides like 2,4-D. The analysis of global trends underscores the rapid advancement in research on 2,4-D toxicology and mutagenicity, shedding light on the specific characteristics of its toxicity and mutagenicity. The study employs a novel method to quantitatively visualize and summarize the development of this research field, noting the concentrated efforts of authors working collaboratively, which have led to significant advancements in the understanding of 2,4-D toxicology and mutagenicity. The findings from this scientometric review provide invaluable insights into global trends in 2,4-D research, paving the way for future research efforts that might focus on molecular biology, gene expression, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Environmental Management and Remediation
In terms of environmental management, studies have reviewed the treatment options for reclaiming wastewater produced by the pesticide industry, including those containing 2,4-D. The pesticide production industry generates high-strength wastewater containing a range of toxic pollutants, including 2,4-D and its variants. The paper discusses the processes that have been widely used to treat high-strength wastewaters rich in recalcitrant compounds at full-scale, emphasizing the need for experimental evaluation of these processes to assert their design, efficiencies, or costs (Goodwin, Carra, Campo, & Soares, 2018).
Propiedades
Número CAS |
51346-20-4 |
|---|---|
Nombre del producto |
2-Propanamine, N-(1-methylethyl)-, (4-chlorophenoxy)acetate |
Fórmula molecular |
C14H22ClNO3 |
Peso molecular |
287.78 |
Nombre IUPAC |
2-Propanamine, N-(1-methylethyl)-, (4-chlorophenoxy)acetate |
InChI |
InChI=1S/C8H7ClO3.C6H15N/c9-6-1-3-7(4-2-6)12-5-8(10)11;1-5(2)7-6(3)4/h1-4H,5H2,(H,10,11);5-7H,1-4H3 |
Clave InChI |
WVUFOSDFMLKTFR-UHFFFAOYSA-N |
SMILES |
CC(C)NC(C)C.c1cc(ccc1OCC(=O)O)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CH-100; CH 100; CH100; UNII-25L08K1NAI. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile](/img/structure/B606550.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-(2-(pyrrolidin-1-yl)ethoxy)quinoline-6-carboxamide](/img/structure/B606551.png)
![8-(3-chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B606553.png)
![8-[2-Azanyl-3-Chloranyl-5-(1-Methylindazol-5-Yl)pyridin-4-Yl]-2,8-Diazaspiro[4.5]decan-1-One](/img/structure/B606554.png)
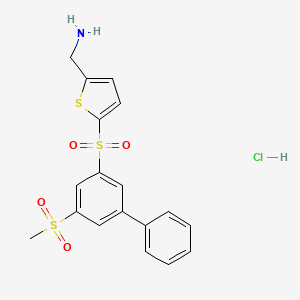

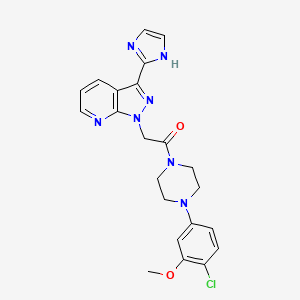
![N-[1-[3-(cyclopropylmethoxy)-3-(2-methylphenyl)azetidin-1-yl]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(5-methyl-1H-imidazol-4-yl)propanamide](/img/structure/B606562.png)
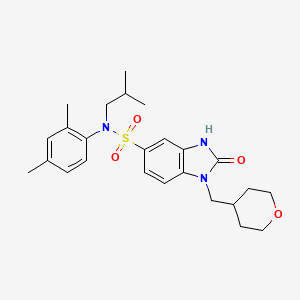
![(E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6, 7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid](/img/structure/B606565.png)
